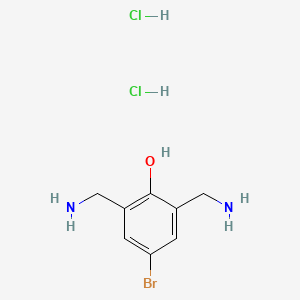
2,6-bis(Aminomethyl)-4-bromophenol dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of piperazine derivatives, which could be structurally related to the compound , has been described . Another study describes the synthesis of an amide derived from a propeller-like tris(2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
One study focused on the synthesis, spectral, electrochemical, and magnetic properties of new asymmetric dicopper(II) complexes bearing chemically distinct coordination sites. These complexes were derived from ligands structurally similar to 2,6-bis(Aminomethyl)-4-bromophenol dihydrochloride, indicating potential applications in the field of coordination chemistry and material science due to their unique electrochemical and magnetic behaviors (Mahalakshmy et al., 2004).
Antioxidant and Anticancer Activities
Research on bromophenols from red algae has shown that these compounds, structurally related to 2,6-bis(Aminomethyl)-4-bromophenol dihydrochloride, possess potent antioxidant activity. This suggests potential applications in the development of natural antioxidants for food and pharmaceutical use due to their ability to scavenge oxygen radicals and protect cells from oxidative damage (Olsen et al., 2013).
Molecular Docking and Pharmaceutical Applications
Another study described the fabrication, DFT calculation, and molecular docking of Fe(III) imine chelates as anti-COVID-19 and pharmaceutical drug candidates. These compounds, which incorporate bromophenolic units similar to 2,6-bis(Aminomethyl)-4-bromophenol dihydrochloride, have shown promise as potential antimicrobial agents and anticancer agents, highlighting the versatility of bromophenols in medicinal chemistry (El-Lateef et al., 2022).
Enzyme Inhibition for Diabetes Management
A study on alpha-glucosidase inhibitory activity of bromophenol isolated from the red alga Polyopes lancifolia has highlighted the potential of bromophenols for managing type 2 diabetes. The compound exhibited significant inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion, suggesting that bromophenols could be used as natural nutraceuticals for diabetes management (Kim et al., 2010).
Eigenschaften
IUPAC Name |
2,6-bis(aminomethyl)-4-bromophenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2ClH/c9-7-1-5(3-10)8(12)6(2-7)4-11;;/h1-2,12H,3-4,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHRWAAABBDXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)O)CN)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-bis(Aminomethyl)-4-bromophenol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



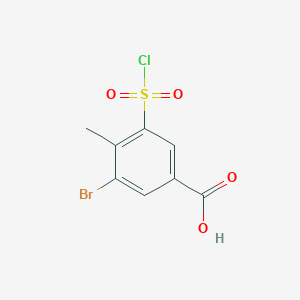

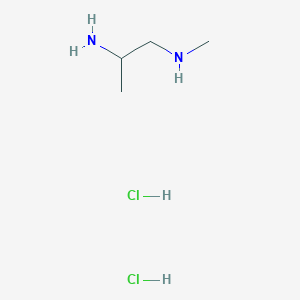
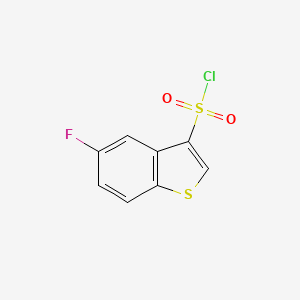
![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)
amine](/img/structure/B1378097.png)
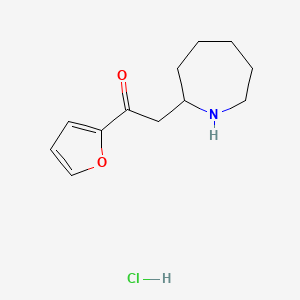
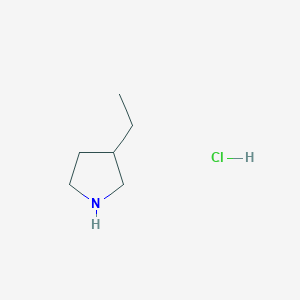


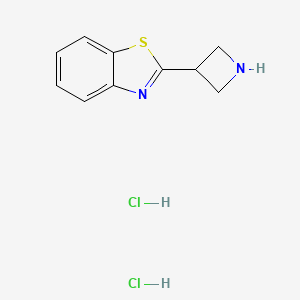
![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1378109.png)